![molecular formula C19H15F2N3O3S B2881885 N-(3-acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide CAS No. 1105230-47-4](/img/structure/B2881885.png)
N-(3-acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide
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Description
N-(3-acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. It is a derivative of salicylic acid and is commonly used for the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Scientific Research Applications
Synthesis and Anticancer Activity
Thiazole derivatives have been synthesized and evaluated for their potential anticancer activities. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives were synthesized, with some showing good inhibitory activity against various cancer cell lines. These compounds' structures and activities highlight the significance of thiazole derivatives in developing new anticancer agents (Atta & Abdel‐Latif, 2021).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives represent another research avenue, showing potent antiallergy activity in preclinical models. These findings underscore the versatility of thiazole derivatives in addressing various allergic conditions, potentially leading to new therapeutic options (Hargrave, Hess, & Oliver, 1983).
Anti-inflammatory and Analgesic Agents
The exploration of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents showcases the therapeutic potential of thiazole-containing compounds. These studies contribute to understanding how structural modifications impact biological activity, guiding the design of more effective and safer drugs (Shkair, Shakya, Raghavendra, & Naik, 2016).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-11(25)12-3-2-4-14(9-12)22-17(26)16-10-28-19(24-16)23-13-5-7-15(8-6-13)27-18(20)21/h2-10,18H,1H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKXPNDAQOKZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide |
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